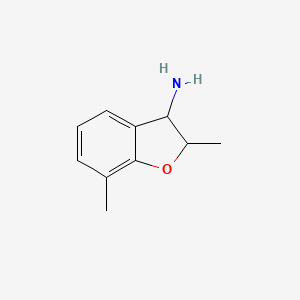amine](/img/structure/B13061929.png)
[(4-Chloro-3-methylphenyl)methyl](methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a chloro group, a methyl group, and a methoxy group attached to a phenyl ring, which is further connected to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with methoxyamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the methoxy and amine groups.
4-Methoxyphenethylamine: Another related compound with a methoxy group and an amine group but differing in the position of the chloro and methyl groups.
Uniqueness
(4-Chloro-3-methylphenyl)methylamine is unique due to the specific combination of functional groups (chloro, methyl, methoxy, and amine) attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
1-(4-chloro-3-methylphenyl)-N-methoxymethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-7-5-8(6-11-12-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
HDIOJCXXOAKUGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CNOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


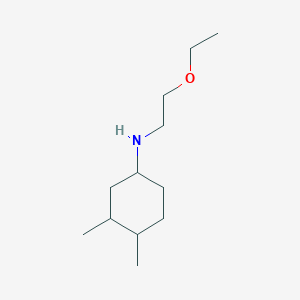
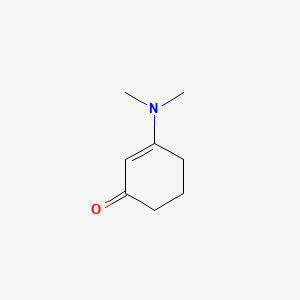
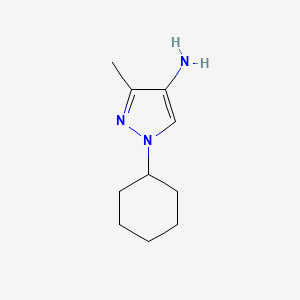

![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
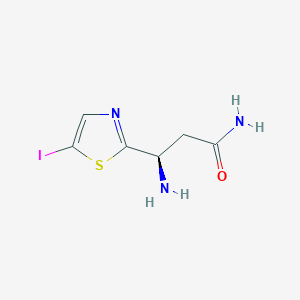
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
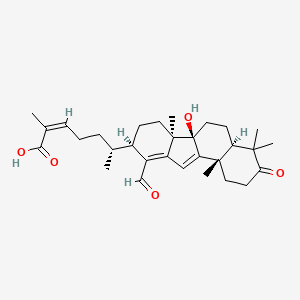

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

